ethyl 4-({4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}sulfonyl)benzoate

Catalog No.
S6816653
CAS No.
946305-16-4
M.F
C21H22N4O5S
M. Wt
442.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl 4-({4-[6-(furan-2-yl)pyridazin-3-yl]piperazi...

CAS Number

946305-16-4

Product Name

ethyl 4-({4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}sulfonyl)benzoate

IUPAC Name

ethyl 4-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]sulfonylbenzoate

Molecular Formula

C21H22N4O5S

Molecular Weight

442.5 g/mol

InChI

InChI=1S/C21H22N4O5S/c1-2-29-21(26)16-5-7-17(8-6-16)31(27,28)25-13-11-24(12-14-25)20-10-9-18(22-23-20)19-4-3-15-30-19/h3-10,15H,2,11-14H2,1H3

InChI Key

VZJVGZLJQDOUMI-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4

Ethyl 4-({4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}sulfonyl)benzoate is a complex organic compound characterized by its unique structural features, which include a benzoate moiety, a piperazine ring, and a pyridazine unit. The presence of the furan ring adds to its structural complexity and potential reactivity. This compound can be represented by the molecular formula C21H24N4O4SC_{21}H_{24}N_4O_4S and has a molecular weight of approximately 420.5 g/mol.

The chemical reactivity of ethyl 4-({4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}sulfonyl)benzoate can be attributed to various functional groups present in its structure:

  • Nucleophilic Substitution: The sulfonyl group can undergo nucleophilic attack, making it reactive towards nucleophiles.
  • Ester Hydrolysis: The ester bond in the benzoate moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
  • Aromatic Electrophilic Substitution: The aromatic rings may participate in electrophilic substitution reactions, particularly with strong electrophiles.

Preliminary studies suggest that ethyl 4-({4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}sulfonyl)benzoate exhibits significant biological activity, particularly in the realm of pharmacology. Its structure suggests potential interactions with various biological targets, including:

  • Antimicrobial Activity: Compounds containing furan and pyridazine rings have shown promise as antimicrobial agents.
  • Anticancer Properties: Some derivatives of piperazine are known for their anticancer effects, indicating that this compound could have similar properties.
  • Neuropharmacological Effects: The piperazine moiety is often associated with central nervous system activity, suggesting potential applications in treating neurological disorders.

The synthesis of ethyl 4-({4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}sulfonyl)benzoate generally involves multiple steps:

  • Formation of the Piperazine Derivative: This can be achieved through the reaction of piperazine with appropriate halogenated compounds.
  • Synthesis of the Pyridazine Ring: This may involve cyclization reactions starting from suitable pyridine derivatives.
  • Coupling Reaction: The final product is typically formed through a coupling reaction between the piperazine derivative and the benzoic acid derivative containing the sulfonyl group.

The applications of ethyl 4-({4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}sulfonyl)benzoate span various fields:

  • Pharmaceutical Development: Its potential as an antimicrobial or anticancer agent makes it a candidate for drug development.
  • Agricultural Chemistry: If shown to possess herbicidal properties, it could be utilized in crop protection formulations.
  • Material Science: Its unique chemical structure may allow for applications in polymer science or as a building block for advanced materials.

Interaction studies involving ethyl 4-({4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}sulfonyl)benzoate are crucial to understanding its pharmacodynamics and pharmacokinetics:

  • Protein Binding Studies: Assessing how well this compound binds to plasma proteins can provide insight into its bioavailability.
  • Receptor Binding Assays: Investigating interactions with specific receptors could elucidate its mechanism of action and therapeutic potential.
  • Metabolic Pathway Analysis: Understanding how this compound is metabolized in vivo will inform its safety profile and efficacy.

Ethyl 4-({4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}sulfonyl)benzoate shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:

Compound NameStructure FeaturesBiological ActivityUnique Attributes
Ethyl 4-(4-methylpiperazin-1-yl)-3-(furan-2-carbonyl)benzoateSimilar piperazine and benzoate structuresAntimicrobialMethyl substitution may enhance lipophilicity
N,4-Dimethyl-N-{2-Oxo-[4-(Pyridin-2-Yl)piperazin]}benzene-sulfonamideContains a sulfonamide groupAnticancerSulfonamide may enhance interaction with targets
Furan-based pyridazinesContains furan and pyridazine ringsAntimicrobial/AnticancerDiverse biological activities due to varied substitutions

This comparison highlights how ethyl 4-({4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}sulfonyl)benzoate stands out due to its unique combination of functional groups, which may confer distinct biological activities not observed in similar compounds.

XLogP3

1.9

Hydrogen Bond Acceptor Count

9

Exact Mass

442.13109099 g/mol

Monoisotopic Mass

442.13109099 g/mol

Heavy Atom Count

31

Dates

Last modified: 11-23-2023

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